Ethyl 2-cyano-2-(o-tolyl)acetate
Overview
Description
Ethyl 2-cyano-2-(o-tolyl)acetate is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a cyano group, an ester group, and an aromatic ring
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(2-methylphenyl)acetate, also known as ethyl 2-cyano-2-(o-tolyl)acetate, is a versatile synthetic building block used in various chemical reactions . It doesn’t have a specific biological target but is used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound contains three different reactive centers—nitrile, ester, and acidic methylene site—which allow it to participate in various chemical reactions . Its reactivity is similar to that of esters of malonic acid . For instance, it can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .
Biochemical Pathways
As a chemical reagent, ethyl 2-cyano-2-(2-methylphenyl)acetate is involved in the creation of a variety of functional and pharmacologically active substances . It’s used in the synthesis of many heterocycles and other products . .
Result of Action
The primary result of the action of ethyl 2-cyano-2-(2-methylphenyl)acetate is the formation of new compounds through various chemical reactions . For example, it can participate in the Suzuki–Miyaura coupling to form carbon–carbon bonds . It’s also used in the synthesis of many heterocycles and other products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with o-tolyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve product purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions at the cyano group, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecules.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Substituted derivatives of this compound.
- Carboxylic acids and alcohols from hydrolysis reactions.
Scientific Research Applications
Ethyl 2-cyano-2-(o-tolyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the aromatic ring.
Methyl 2-cyano-2-(o-tolyl)acetate: Similar but with a methyl ester group instead of an ethyl ester group.
2-Cyano-2-(o-tolyl)acetic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to the presence of both the cyano and ester groups, which provide versatile reactivity. The aromatic ring adds further complexity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-methylphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVFCYRZVOKCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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